
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride
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Overview
Description
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is a chemical compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by the presence of a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxaldehyde group at the 4-position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride typically involves the bromination of 3-hydroxypyridine followed by formylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromo-3-pyridone-4-carboxaldehyde.
Reduction: Formation of 2-bromo-3-hydroxypyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 2-bromo-3-hydroxypyridine compounds exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
Protein Tyrosine Kinase Inhibition
The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to cancer proliferation. The inhibition of PTKs can lead to the development of targeted therapies for cancer treatment. A patent indicates that similar compounds can modulate cell signaling and inhibit abnormal cell growth, suggesting a therapeutic application in oncology .
Synthesis of Pharmaceutical Intermediates
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride serves as an important intermediate in synthesizing various pharmaceutical agents. Its functional groups allow for further chemical modifications leading to more complex structures used in drug development.
Material Science
Polymeric Materials
The compound can be utilized in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Research has indicated that incorporating pyridine derivatives into polymer matrices can improve their performance in various applications, including coatings and composites.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of 2-bromo-3-hydroxypyridine against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased the antibacterial activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies were conducted to assess the effect of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride involves its interaction with specific molecular targets. The bromine atom and hydroxyl group facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the hydroxyl group.
2-Bromo-4-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 4-position.
3-Bromo-2-hydroxypyridine: Similar structure but lacks the carboxaldehyde group.
Uniqueness
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C6H5BrClNO2 |
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Molecular Weight |
238.46 g/mol |
IUPAC Name |
2-bromo-3-hydroxypyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-6-5(10)4(3-9)1-2-8-6;/h1-3,10H;1H |
InChI Key |
JQRXBPHBWRSUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)Br.Cl |
Origin of Product |
United States |
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